

# Dinobuton Solubility in Organic Solvents: A Technical Guide

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## Compound of Interest

Compound Name: *Dinobuton*

Cat. No.: *B1670692*

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## Introduction

**Dinobuton**, a dinitrophenol derivative with the chemical formula  $C_{14}H_{18}N_2O_7$ , is recognized for its acaricidal and fungicidal properties.<sup>[1]</sup> Its efficacy and formulation development are intrinsically linked to its solubility characteristics in various organic solvents. Understanding the solubility of **dinobuton** is paramount for optimizing its application in agrochemical formulations, ensuring bioavailability, and conducting toxicological and environmental fate studies. This technical guide provides a comprehensive overview of the solubility of **dinobuton** in a range of organic solvents, details established experimental protocols for solubility determination, and illustrates its mechanism of action as an uncoupler of oxidative phosphorylation.

## Quantitative Solubility Data

The solubility of **dinobuton** in organic solvents is a critical parameter for its formulation and application. While qualitatively described as soluble in most organic solvents, quantitative data provides the precise measurements necessary for scientific research and development.<sup>[1]</sup> The following table summarizes the available quantitative solubility data for **dinobuton** in select organic solvents at 20°C. It is important to note that temperature can significantly influence solubility, though specific data on the temperature dependence of **dinobuton**'s solubility in organic solvents is not readily available in the literature.

Solvent	Temperature (°C)	Solubility ( g/100 mL)	Solubility (g/L)
Acetone	20	120[2][3]	1200
Ethanol	20	8.3[2][3]	83
Xylene	20	89[2][3]	890
n-Hexane	20	1.9[2][3]	19

Note: The values have been standardized to g/100 mL and g/L for ease of comparison. Original data was presented in g/100 mL.[2][3]

## Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The "shake-flask" method is a widely accepted and robust technique for determining the solubility of a substance in a given solvent. This method is suitable for a wide range of solubilities and is recommended by international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

### Principle of the Shake-Flask Method

The shake-flask method involves saturating a solvent with a solute by agitation in a constant temperature environment. The concentration of the solute in the resulting saturated solution is then determined analytically. This concentration is, by definition, the solubility of the substance in that solvent at that specific temperature.

### Apparatus and Reagents

- Constant Temperature Bath/Shaker: Capable of maintaining a constant temperature (e.g., 20 ± 0.5 °C).
- Glass Flasks with Stoppers: Of suitable volume.
- Analytical Balance: With sufficient precision.
- Centrifuge: Capable of separating undissolved solid from the solution.

- Filtration Apparatus: Syringe filters (e.g., 0.45  $\mu\text{m}$  pore size) compatible with the solvent.
- Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis) is commonly used for concentration determination. Other methods such as Gas Chromatography (GC) or spectrophotometry can also be employed depending on the analyte's properties.
- **Dinobuton**: Analytical standard of known purity.
- Organic Solvents: High-purity, analytical grade.

## Detailed Methodology

- Preparation of a Saturated Solution:
  - An excess amount of **dinobuton** is added to a flask containing a known volume of the organic solvent. The excess is crucial to ensure that the solution reaches saturation.
  - The flask is securely stoppered and placed in a constant temperature shaker bath.
  - The mixture is agitated for a sufficient period to allow equilibrium to be reached. A preliminary test can determine the necessary equilibration time, which is typically 24 to 48 hours.
- Phase Separation:
  - After equilibration, the flask is removed from the shaker and allowed to stand at the same constant temperature to allow the undissolved **dinobuton** to settle.
  - To ensure complete separation of the solid and liquid phases, the solution is centrifuged at a controlled temperature.
  - Alternatively, or in addition, the supernatant is carefully filtered through a membrane filter that does not adsorb the solute. The first portion of the filtrate should be discarded to saturate the filter material.
- Analysis of the Saturated Solution:

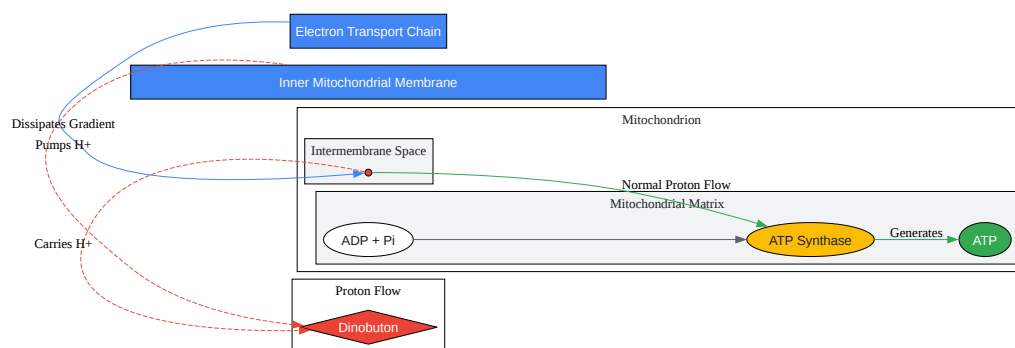
- A known volume of the clear, saturated filtrate is carefully collected.
- This sample is then diluted with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
- The concentration of **dinobuton** in the diluted sample is determined using a pre-calibrated analytical method (e.g., HPLC).
- Calculation of Solubility:
  - The solubility of **dinobuton** in the organic solvent is calculated from the measured concentration in the diluted sample, taking into account the dilution factor.
  - The experiment should be repeated at least three times to ensure the reproducibility of the results.

## Mechanism of Action: Uncoupling of Oxidative Phosphorylation

**Dinobuton**, like other dinitrophenols, exerts its biological activity by acting as an uncoupler of oxidative phosphorylation in the mitochondria of target organisms.<sup>[1]</sup> This process disrupts the normal synthesis of adenosine triphosphate (ATP), the primary energy currency of the cell.

In normal cellular respiration, the electron transport chain pumps protons (H<sup>+</sup>) across the inner mitochondrial membrane, creating a proton gradient. The potential energy stored in this gradient is then used by the enzyme ATP synthase to produce ATP from adenosine diphosphate (ADP) and inorganic phosphate (Pi).

**Dinobuton**, being a lipophilic molecule, can readily pass through the inner mitochondrial membrane. It acts as a protonophore, picking up protons in the intermembrane space and releasing them into the mitochondrial matrix, thereby dissipating the proton gradient. This "short-circuiting" of the proton flow uncouples the electron transport chain from ATP synthesis. The energy that would have been used to generate ATP is instead released as heat. This disruption of energy production is ultimately what leads to the toxic effects on the target pests.



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